molecular formula C16H28N2O4 B7928646 [2-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid

[2-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid

Cat. No.: B7928646
M. Wt: 312.40 g/mol
InChI Key: KHRQCZBUDWJOIO-UHFFFAOYSA-N
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Description

[2-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group, a cyclopropyl-amino group, and a cyclohexylamino group attached to an acetic acid backbone. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Protection of the amine group: The cyclopropylamine is first protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the tert-butoxycarbonyl-cyclopropylamine.

    Formation of the cyclohexylamino intermediate: The protected cyclopropylamine is then reacted with cyclohexylamine in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the cyclohexylamino intermediate.

    Introduction of the acetic acid moiety: The cyclohexylamino intermediate is then reacted with bromoacetic acid in the presence of a base such as sodium hydroxide (NaOH) to introduce the acetic acid moiety, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups using reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution may result in the formation of new functionalized derivatives.

Scientific Research Applications

[2-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [2-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • [2-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-propionic acid
  • [2-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-butyric acid
  • [2-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-valeric acid

Uniqueness

[2-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the tert-butoxycarbonyl group provides stability and protection to the amine group, while the cyclopropyl and cyclohexylamino groups contribute to its structural complexity and potential biological activity.

Properties

IUPAC Name

2-[[2-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-16(2,3)22-15(21)18(11-8-9-11)13-7-5-4-6-12(13)17-10-14(19)20/h11-13,17H,4-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRQCZBUDWJOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2CCCCC2NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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